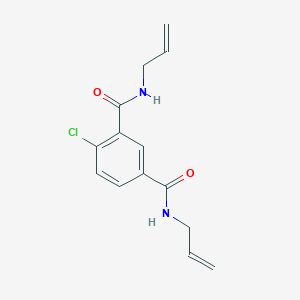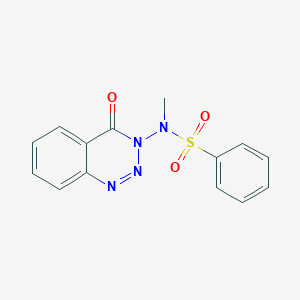
4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and two prop-2-enyl groups attached to the amide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzene to form chlorobenzene. This is followed by the introduction of amide groups through a reaction with prop-2-enylamine under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which 4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide: shares similarities with other benzene derivatives that have amide functionalities and prop-2-enyl groups.
N,N-diallyl-4-chlorobenzamide: A similar compound with diallyl groups instead of prop-2-enyl groups.
4-chloro-N,N-diprop-2-enylbenzamide: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and prop-2-enyl groups, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-7-16-13(18)10-5-6-12(15)11(9-10)14(19)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESQKZBDJVIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
![phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate](/img/structure/B8041247.png)
![4,6-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041255.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B8041264.png)


![4-Chloro-8-ethyl-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8041282.png)

![[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate](/img/structure/B8041305.png)
![4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide](/img/structure/B8041313.png)

![4,8-Dichlorothieno[2,3-f][1]benzothiole-2,6-dicarbohydrazide](/img/structure/B8041327.png)
